molecular formula C11H14ClNO2 B2494638 2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylic acid hydrochloride CAS No. 2094153-95-2

2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylic acid hydrochloride

Cat. No.: B2494638
CAS No.: 2094153-95-2
M. Wt: 227.69
InChI Key: TZRGHKWQFXLEMY-UHFFFAOYSA-N
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Description

2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylic acid hydrochloride is a chemical compound with the molecular formula C11H13NO2·HCl. It is a derivative of benzazepine, a bicyclic compound consisting of a benzene ring fused to an azepine ring.

Mechanism of Action

Target of Action

The primary targets of 2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylic acid hydrochloride Similar compounds have been found to interact with d1 dopamine receptors and nicotinic acetylcholine receptors . These receptors play crucial roles in neurotransmission, affecting various physiological processes such as mood regulation, reward, addiction, and muscle contraction.

Mode of Action

The exact mode of action of This compound Related compounds have been shown to act as antagonists at d1 dopamine receptors , inhibiting their function, and as agonists at nicotinic acetylcholine receptors , enhancing their function.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylic acid hydrochloride can be achieved through several methods. One common approach involves the reductive rearrangement of oximes in the presence of boron trifluoride etherate and a boron hydride-dimethyl sulfide complex . Another method includes the acylation of commercially available 3-phenylpropan-1-amine with methyl chloroformate, followed by cyclization using trifluoromethanesulfonic acid .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers. the general principles of the synthetic routes mentioned above are applied on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into different hydrogenated derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce various hydrogenated derivatives .

Scientific Research Applications

2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylic acid hydrochloride has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylic acid hydrochloride is unique due to its specific structural features and the range of reactions it can undergo.

Properties

IUPAC Name

2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2.ClH/c13-11(14)9-4-5-10-8(7-9)3-1-2-6-12-10;/h4-5,7,12H,1-3,6H2,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZRGHKWQFXLEMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC2=C(C1)C=C(C=C2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2094153-95-2
Record name 2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylic acid hydrochloride
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